An In-Depth Technical Guide to Tert-butyl methyl(5-nitropyridin-2-yl)carbamate (CAS No. 1039055-45-2)
An In-Depth Technical Guide to Tert-butyl methyl(5-nitropyridin-2-yl)carbamate (CAS No. 1039055-45-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate, a key intermediate in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and professionals in drug development. The CAS number for this compound is 1039055-45-2 .[1]
Introduction: The Strategic Importance of a Versatile Building Block
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a strategically designed molecule that incorporates several key functional groups, making it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of a nitropyridine ring, a carbamate protecting group, and a methyl group on the carbamate nitrogen offers a unique combination of reactivity and stability, allowing for selective chemical transformations.
The 5-nitropyridine moiety is a well-established pharmacophore and a versatile synthetic handle. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a cornerstone reaction in the construction of diverse molecular scaffolds. Furthermore, the nitro group can be readily reduced to an amino group, providing a key vector for further functionalization and diversification of the molecule. This dual reactivity makes nitropyridine derivatives, such as the topic of this guide, central to the discovery of novel therapeutics, particularly in the realm of kinase inhibitors.
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions. The addition of a methyl group to the carbamate nitrogen in Tert-butyl methyl(5-nitropyridin-2-yl)carbamate introduces an additional layer of steric and electronic modulation, which can be crucial in fine-tuning the reactivity of the molecule and the properties of the final drug candidate.
This guide will delve into the synthesis, properties, and critical applications of this compound, providing the reader with the necessary knowledge to effectively utilize it in their research and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. Below is a summary of the key properties of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate.
| Property | Value | Source |
| CAS Number | 1039055-45-2 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₄ | |
| Molecular Weight | 253.26 g/mol | |
| Appearance | Likely a solid | General knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General knowledge |
Synthesis and Purification: A Two-Step Approach
The synthesis of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a logical two-step process starting from the commercially available 2-amino-5-nitropyridine. The first step involves the protection of the amino group with a Boc anhydride, followed by the selective N-methylation of the resulting carbamate.
Caption: Synthetic workflow for Tert-butyl methyl(5-nitropyridin-2-yl)carbamate.
Step 1: Boc Protection of 2-Amino-5-nitropyridine
Causality: The initial step focuses on the protection of the primary amino group of 2-amino-5-nitropyridine. The Boc group is an ideal choice as it is robust enough to withstand the basic conditions of the subsequent N-methylation step, yet can be selectively removed later in a synthetic sequence without affecting other functional groups.
Protocol:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-nitropyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the solution. DMAP is often used as a catalyst to accelerate the reaction.
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Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the stirred solution at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product, Tert-butyl (5-nitropyridin-2-yl)carbamate, can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid.
Step 2: N-Methylation of Tert-butyl (5-nitropyridin-2-yl)carbamate
Causality: This step introduces the methyl group onto the nitrogen of the carbamate. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the carbamate nitrogen, making it sufficiently nucleophilic to react with the methylating agent, methyl iodide (CH₃I). The aprotic nature of the solvent (THF) is essential to prevent quenching of the strong base.
Protocol:
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Inert Atmosphere: Set up a dry, round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).
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Dissolution: Dissolve Tert-butyl (5-nitropyridin-2-yl)carbamate (1.0 eq) in anhydrous THF.
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Base Addition: Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.
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Methylation: Slowly add methyl iodide (1.5 eq) to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir overnight.
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Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
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Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Tert-butyl methyl(5-nitropyridin-2-yl)carbamate.
Application in Drug Discovery: A Key Intermediate in Kinase Inhibitor Synthesis
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate and its derivatives are pivotal intermediates in the synthesis of various kinase inhibitors. The 2-amino-5-nitropyridine scaffold is a common feature in many compounds targeting kinases, which are crucial regulators of cell signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
While a specific, publicly disclosed drug synthesized directly from Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is not readily identifiable in the searched literature, the strategic importance of this and closely related structures is evident in numerous patents and research articles. For instance, derivatives of 2-amino-5-nitropyridine are used as key building blocks for Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases.
The synthetic utility of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate lies in the sequential modification of its functional groups. A typical synthetic strategy involving this intermediate is illustrated below.
Caption: General synthetic application of the title compound in drug discovery.
Workflow Explanation:
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Nitro Group Reduction: The nitro group of Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with reducing agents like iron powder in the presence of an acid or ammonium chloride. This step unmasks a key nucleophilic site for further elaboration.
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Amide or Urea Formation: The newly formed amino group can then be coupled with a carboxylic acid (to form an amide) or an isocyanate (to form a urea). This is a common strategy to introduce a side chain that can interact with specific residues in the active site of the target kinase.
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Final Elaboration: The synthesis can be completed with further modifications, which may include the deprotection of the Boc group if the secondary amine is required for biological activity or as a point for further diversification.
The strategic placement of the methyl group on the carbamate nitrogen can influence the conformation of the molecule and its binding affinity to the target protein. This subtle modification can be a key element in optimizing the potency and selectivity of a drug candidate.
Conclusion: A Versatile Tool for Modern Drug Discovery
Tert-butyl methyl(5-nitropyridin-2-yl)carbamate is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity and the strategic placement of its functional groups provide medicinal chemists with a powerful tool for the construction of novel drug candidates. The synthetic protocols outlined in this guide, grounded in established chemical principles, offer a reliable pathway to this important building block. As the quest for more selective and potent therapeutics continues, the strategic application of such well-designed intermediates will remain a cornerstone of successful drug discovery programs.
